(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid
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Overview
Description
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid is an organic compound that features a combination of benzoyl, furan, and prop-2-enoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.
Amidation Reaction: The 4-butoxybenzoyl chloride is then reacted with an amine, such as furan-2-ylamine, to form the corresponding amide.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the reaction of the amide with an appropriate reagent, such as acetic anhydride, to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific properties.
Biological Studies: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of (E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(4-methoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid
- (E)-2-[(4-ethoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid
- (E)-2-[(4-propoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid
Uniqueness
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid is unique due to the presence of the butoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The butoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-3-10-23-14-8-6-13(7-9-14)17(20)19-16(18(21)22)12-15-5-4-11-24-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20)(H,21,22)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLGUCRHJGTHR-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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